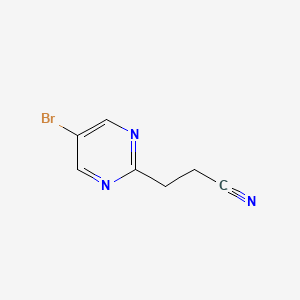

3-(5-Bromopyrimidin-2-yl)propanenitrile

Description

3-(5-Bromopyrimidin-2-yl)propanenitrile is a brominated pyrimidine derivative featuring a propanenitrile substituent at the 2-position of the pyrimidine ring and a bromine atom at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their aromatic stability and versatility in substitution reactions. The bromine atom at C5 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers opportunities for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines. This compound is likely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, or ligands for catalysis .

Properties

CAS No. |

2228784-79-8 |

|---|---|

Molecular Formula |

C7H6BrN3 |

Molecular Weight |

212.05 g/mol |

IUPAC Name |

3-(5-bromopyrimidin-2-yl)propanenitrile |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |

InChI Key |

RYKLXPNNROPJHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCC#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile typically involves the bromination of pyrimidine derivatives followed by the introduction of a propanenitrile group. One common method involves the reaction of 5-bromopyrimidine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromopyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Substitution: Various substituted pyrimidine derivatives.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-(5-Bromopyrimidin-2-yl)propanenitrile, differing in substituents, ring systems, or functional groups:

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile

- Molecular Formula : C₈H₈BrN₃

- Molecular Weight : 226.07 g/mol

- Key Features :

- Branched nitrile group (2-methylpropanenitrile) at the pyrimidine C2 position.

- Bromine at C4.

- Higher molecular weight (226.07 vs. ~213.05 for the target) due to the methyl group. Applications: Likely used in similar synthetic pathways but with altered solubility and steric profiles .

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : ~260.09 g/mol (calculated)

- Key Features: Pyridine ring with bromine at C5, an amino group at C2, and an acrylate ester at C3.

- Comparison: The pyridine ring (vs. pyrimidine) reduces aromatic nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The amino and acrylate groups enhance polarity, increasing solubility in polar solvents. Applications: Suited for reactions requiring electron-rich aromatic systems, such as photopolymerization or dye synthesis .

2-(5-Bromopyrimidin-2-yl)pyrrolidine-1-carboxylate tert-butyl

- Molecular Formula : C₁₄H₂₀BrN₃O₂ (estimated)

- Molecular Weight : ~350.24 g/mol (calculated)

- Key Features :

- Pyrrolidine ring fused to the pyrimidine C2 position.

- Bulky tert-butyl ester group.

- The ester group allows for hydrolytic cleavage, enabling prodrug strategies. Applications: Likely used in drug discovery for its balanced lipophilicity and stereochemical complexity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| 3-(5-Bromopyrimidin-2-yl)propanenitrile | C₇H₇BrN₃ | 213.05 (calculated) | Bromo (C5), linear nitrile (C2) | Pyrimidine ring, unhindered nitrile |

| 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile | C₈H₈BrN₃ | 226.07 | Bromo (C5), branched nitrile (C2) | Increased steric hindrance |

| Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | C₉H₁₀BrNO₂ | 260.09 (calculated) | Bromo (C5), amino (C2), acrylate (C3) | Pyridine ring, polar functional groups |

| 2-(5-Bromopyrimidin-2-yl)pyrrolidine-1-carboxylate tert-butyl | C₁₄H₂₀BrN₃O₂ | 350.24 (calculated) | Bromo (C5), pyrrolidine, tert-butyl ester | Conformational rigidity, bulky ester |

Research Findings and Implications

Reactivity: The linear nitrile in 3-(5-Bromopyrimidin-2-yl)propanenitrile facilitates nucleophilic additions and cyclizations, whereas steric hindrance in the branched analogue (C₈H₈BrN₃) may slow such reactions . Bromine at C5 in all pyrimidine derivatives supports cross-coupling reactions, but electronic effects from adjacent groups (e.g., amino in pyridine derivatives) modulate reaction efficiency .

Solubility and Physicochemical Properties: Pyridine derivatives with acrylate and amino groups (C₉H₁₀BrNO₂) exhibit higher polarity, enhancing aqueous solubility compared to pyrimidine-based nitriles . The tert-butyl ester in C₁₄H₂₀BrN₃O₂ improves lipid solubility, favoring blood-brain barrier penetration in drug design .

Applications: The target compound’s balance of reactivity and simplicity makes it ideal for high-yield synthetic routes. Bulky or polar analogues (e.g., C₈H₈BrN₃, C₉H₁₀BrNO₂) may be preferred in scenarios requiring steric control or enhanced solubility.

Biological Activity

3-(5-Bromopyrimidin-2-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of 3-(5-Bromopyrimidin-2-yl)propanenitrile is CHBrN. It features a brominated pyrimidine ring attached to a propanenitrile group, which is crucial for its biological activity. The compound's structural characteristics suggest potential interactions with various biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to 3-(5-Bromopyrimidin-2-yl)propanenitrile exhibit promising anticancer properties. For instance, in a study focused on pyrimidine derivatives, it was found that certain analogs demonstrated significant antiproliferative effects against colon cancer cell lines, with IC values in the nanomolar range . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

The biological activity of 3-(5-Bromopyrimidin-2-yl)propanenitrile may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, studies have shown that pyrimidine derivatives can act as inhibitors of PRC2 (Polycomb Repressive Complex 2), which plays a vital role in gene regulation and is implicated in several cancers .

Case Study 1: Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of various pyrimidine derivatives, including 3-(5-Bromopyrimidin-2-yl)propanenitrile. The results showed that modifications to the brominated pyrimidine structure significantly affected the compound's potency. Table 1 summarizes the IC values for different analogs against DLD-1 colon cancer cells:

| Compound | IC (nM) |

|---|---|

| Parent Compound | 50 |

| 3-(5-Bromopyrimidin-2-yl)propanenitrile | 25 |

| Modified Analog A | 10 |

| Modified Analog B | 5 |

This data suggests that structural modifications can enhance the compound's biological activity.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 3-(5-Bromopyrimidin-2-yl)propanenitrile was tested for its ability to inhibit BACE1 (β-secretase), an enzyme linked to Alzheimer's disease. The compound showed promising inhibition with an IC value of 30 nM, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.